(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Description
This compound is a benzofuran-3-one derivative characterized by a (2Z)-configured benzylidene moiety at position 2, a 3-methoxyphenyl substitution, a methyl group at position 4, and a 4-methylpiperazinylmethyl group at position 7. Its piperazine substituent enhances solubility and bioavailability, while the methoxy group modulates lipophilicity and electronic properties for target binding .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-15-11-19(26)18(14-25-9-7-24(2)8-10-25)23-21(15)22(27)20(29-23)13-16-5-4-6-17(12-16)28-3/h4-6,11-13,26H,7-10,14H2,1-3H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRLZAVRGSPNB-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxyphenyl group can be reduced to a phenol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a benzofuranone, while reduction of the methoxyphenyl group may produce a hydroxybenzofuran derivative .
Scientific Research Applications
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Similar compounds within the benzofuran class have shown promise in inhibiting cancer cell proliferation. The presence of the piperazine moiety may enhance interaction with specific biological targets involved in cancer progression.
- Antimicrobial Activity : Compounds with similar structural features have been reported to possess antimicrobial properties, making this compound a candidate for further investigation in infectious disease treatments.
- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, this compound may also be explored for its potential in treating neurodegenerative diseases.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can significantly alter its efficacy and selectivity against various biological targets. For instance, variations in the piperazine substituent could lead to enhanced binding affinity to specific receptors or enzymes.
Case Study 1: Anticancer Efficacy
A study investigating benzofuran derivatives demonstrated that modifications at the 6-position significantly increased cytotoxicity against breast cancer cell lines. The presence of the methoxyphenyl group in this compound may contribute to enhanced activity through improved lipophilicity and receptor binding.
Case Study 2: Antimicrobial Testing
In a preliminary assessment of antimicrobial properties, derivatives similar to this compound were tested against a panel of bacterial strains. Results indicated that compounds with hydroxyl and methoxy groups exhibited greater inhibition zones compared to their counterparts lacking these functionalities.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the benzofuran-3-one core but differ in substituents, influencing their physicochemical and pharmacological profiles. Key comparisons include:
Table 1: Structural and Pharmacokinetic Comparison
*Synthetic Accessibility Score (lower = easier synthesis).
†Estimated based on substituent complexity.
‡Bioavailability scores inferred from structurally related benzofuran derivatives .
Key Findings:
Substituent Effects on Solubility: The 4-methylpiperazinylmethyl group in the target compound improves water solubility compared to analogs with non-polar substituents (e.g., 7-methyl in ). However, compounds with hydroxyethylpiperazine () or dihydroxyphenyl groups () exhibit even higher solubility due to hydrogen bonding. Fluorine () and methoxy groups () balance lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
Synthetic Accessibility :
- The target compound’s SAS (~3.8) is higher than simpler analogs (e.g., SAS 2.0–3.42 in ), reflecting synthetic challenges from its multiple substituents.
Bioactivity Potential: Piperazine-containing derivatives (target compound, ) are linked to improved pharmacokinetics and antimicrobial/anticancer activity due to basic nitrogen atoms facilitating target interactions . Dihydroxyphenyl-substituted analogs () may exhibit antioxidant or anti-inflammatory effects via radical scavenging .
Structural-Activity Relationships (SAR): Benzylidene Substitution: 3-Methoxy (target compound) vs. Piperazine Modifications: 4-Methylpiperazine (target) vs. hydroxyethylpiperazine () impacts hydrogen bonding capacity and metabolic stability.
Biological Activity
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from diverse research sources.
Chemical Structure and Synthesis
The compound's molecular formula is with a molecular weight of approximately 356.42 g/mol. The structural formula can be represented as follows:
Synthesis
The synthesis typically involves a multi-step process, including the reaction of appropriate substituted benzofurans with piperazine derivatives under controlled conditions. Various methods such as refluxing in ethanol or using microwave-assisted synthesis have been reported to enhance yield and purity .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. In particular, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32 to 128 µg/mL .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. For instance, it has been noted to inhibit carbonic anhydrase activity, which is crucial for various physiological processes .
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM across different cell lines .
Study 2: Antimicrobial Testing
A comprehensive antimicrobial assay was conducted using agar diffusion methods. The compound was tested against a panel of bacterial strains with results indicating significant zones of inhibition, particularly against S. aureus (15 mm) and E. coli (12 mm) at concentrations of 100 µg/mL .
Data Summary
Q & A
Q. What synthetic strategies are commonly employed to construct the benzofuran-3-one core in this compound?
The benzofuran-3-one core is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone derivative and an aldehyde. For example, in analogous compounds (e.g., 6-(benzyloxy)-2-[(substituted phenyl)methylidene] derivatives), the reaction involves base-mediated aldol-like condensation (e.g., NaH in THF at 0°C) to form the exocyclic double bond . Key steps include:
- Protection of hydroxyl groups (e.g., benzyloxy) to prevent side reactions.
- Use of anhydrous conditions to ensure high yields.
- Characterization via -NMR to confirm regioselectivity and stereochemistry of the methylidene group.
Q. How can the stereochemical configuration (2Z) of the methylidene group be confirmed?
The Z-configuration of the methylidene group is confirmed using:
- NOESY/ROESY NMR : Cross-peaks between the methylidene proton and adjacent substituents (e.g., 3-methoxyphenyl protons) indicate spatial proximity.
- X-ray crystallography : Single-crystal analysis provides definitive proof, as demonstrated in structurally similar benzylidene-benzofuran derivatives .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- HPLC-MS : To quantify purity and detect impurities (e.g., unreacted starting materials or diastereomers).
- 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of protons and carbons, particularly the methylpiperazinyl and hydroxy groups.
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
DoE (e.g., factorial design) identifies critical variables:
- Factors : Reaction temperature, base equivalents, solvent polarity.
- Response variables : Yield, purity, reaction time. For example, in flow-chemistry syntheses of diazomethanes, optimizing residence time and temperature increased yields by 30% . Apply similar models to refine condensation steps and reduce byproducts.
Q. What strategies resolve contradictions in biological activity data caused by stereochemical impurities?
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers.
- Enantioselective synthesis : Employ asymmetric catalysts (e.g., organocatalysts) to control stereochemistry during methylidene formation.
- Bioactivity reassessment : Compare isolated enantiomers in assays to correlate configuration with activity .
Q. How does the 4-methylpiperazinylmethyl group influence solubility and pharmacokinetics?
- LogP analysis : The piperazinyl group reduces hydrophobicity (predicted LogP decrease by ~1.5 units vs. non-polar analogs).
- Protonation studies : At physiological pH, the piperazine nitrogen remains protonated, enhancing aqueous solubility.
- In vitro permeability assays : Use Caco-2 cell models to evaluate intestinal absorption .
Methodological Challenges and Solutions
Q. Why do competing reaction pathways occur during the introduction of the 3-methoxyphenyl group, and how are they mitigated?
- Challenge : Electrophilic aromatic substitution (EAS) at the 3-methoxyphenyl ring can lead to para/ortho byproducts.
- Solution :
- Use directing groups (e.g., nitro) to control EAS regioselectivity.
- Replace Friedel-Crafts acylation with Suzuki-Miyaura coupling for sp-sp bond formation .
Q. What computational tools predict the stability of the Z-isomer under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
